Theta-cypermethrin is one of several stereoisomers of cypermethrin, a synthetic pyrethroid insecticide PubChem: . While cypermethrin itself finds widespread use in agriculture and household applications, scientific research has focused on theta-cypermethrin's specific effects on neuronal function.
Studies have investigated how theta-cypermethrin interacts with potassium channels in rat hippocampal neurons. These channels play a crucial role in regulating electrical activity within the nervous system. Research using the whole-cell patch-clamp technique has shown that theta-cypermethrin, like its isomer alpha-cypermethrin, decreases the amplitude of a specific potassium current known as the delayed rectifier potassium current (IK) Effect of alpha-cypermethrin and theta-cypermethrin on delayed rectifier potassium currents in rat hippocampal neurons: . Furthermore, both isomers shifted the activation curve of IK towards a more negative voltage, suggesting altered channel behavior.
Theta-Cypermethrin is a synthetic pyrethroid insecticide, classified under the broader category of cypermethrin isomers. Its chemical formula is C22H19Cl2NO3, with a molecular weight of approximately 416.3 g/mol. This compound is characterized by its unique structure, which includes a cyclopropanecarboxylate ester linkage, contributing to its insecticidal properties. As one of the isomers of cypermethrin, theta-cypermethrin exhibits similar biological activity but may differ in potency and environmental behavior compared to its counterparts such as alpha-cypermethrin and beta-cypermethrin .
These reactions are crucial for understanding the environmental fate of theta-cypermethrin and its persistence in ecosystems.
Theta-Cypermethrin exhibits potent insecticidal activity against a variety of pests. Its mechanism primarily involves the disruption of sodium channels in insect neurons, leading to paralysis and death. Research has shown that theta-cypermethrin affects potassium currents in rat hippocampal neurons, indicating potential neurotoxic effects that may extend beyond target pests . Additionally, studies have demonstrated that it alters both transient and delayed rectifier potassium currents, suggesting significant interactions with neuronal signaling pathways .
The synthesis of theta-cypermethrin typically involves several steps:
These synthetic routes ensure high yields and purity levels suitable for agricultural applications.
Theta-Cypermethrin is widely used in agriculture as an effective insecticide against a range of pests affecting crops such as cotton, vegetables, and fruit trees. Its applications include:
Due to its efficacy and relatively low toxicity to mammals when used correctly, theta-cypermethrin remains a popular choice among pest management professionals.
Research on interaction studies has revealed that theta-cypermethrin can interact with various biological systems beyond insects. For example:
Understanding these interactions is crucial for assessing environmental risks associated with this compound.
Theta-Cypermethrin belongs to a class of compounds known as pyrethroids. Other notable pyrethroid compounds include:
| Compound | Potency | Environmental Stability | Toxicity Profile |
|---|---|---|---|
| Theta-Cypermethrin | Moderate | Moderate | Lower |
| Alpha-Cypermethrin | High | Low | Higher |
| Beta-Cypermethrin | Moderate | Moderate | Moderate |
| Zeta-Cypermethrin | Variable | Low | Variable |
Theta-cypermethrin's unique balance of efficacy and lower toxicity makes it particularly valuable in integrated pest management strategies while minimizing adverse effects on beneficial organisms .
Theta-cypermethrin is a synthetic pyrethroid insecticide with the molecular formula C₂₂H₁₉Cl₂NO₃ and a molecular weight of 416.30 grams per mole [1] [2] [7]. The compound exhibits characteristic physical properties that define its behavior in various environmental and analytical contexts.
The physical characteristics of theta-cypermethrin include a melting point range of 81-87°C [5] [8]. The compound appears as a white crystalline powder with an off-white color and is described as odorless [4] [8]. Theta-cypermethrin demonstrates low water solubility, being classified as insoluble in water, which is characteristic of pyrethroid compounds [8].
Table 1: Physical Properties of Theta-Cypermethrin
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₁₉Cl₂NO₃ | [1] [2] |
| Molecular Weight | 416.30 g/mol | [1] [7] |
| Melting Point | 81-87°C | [5] [8] |
| Appearance | White crystalline powder | [4] [8] |
| Odor | Odorless | [8] |
| Water Solubility | Insoluble | [8] |
| Density | 1.3±0.1 g/cm³ | [5] |
| Boiling Point | 511.3±50.0 °C at 760 mmHg | [5] |
| Flash Point | 263.0±30.1 °C | [5] |
The compound demonstrates a density of 1.3±0.1 g/cm³ and a calculated boiling point of 511.3±50.0 °C at 760 mmHg [5]. These physical properties influence the compound's environmental fate and analytical behavior during laboratory procedures.
Theta-cypermethrin represents a specific stereoisomeric form within the cypermethrin family of compounds [1] [9]. The compound is characterized as a racemic mixture comprising two specific enantiomers: the (−)-(αR,1S,3R) and (+)-(αS,1R,3S) configurations [9] [11]. This stereochemical designation indicates the precise three-dimensional arrangement of atoms around the chiral centers present in the molecule.
The molecular structure of theta-cypermethrin contains three distinct chiral centers, which is characteristic of cypermethrin compounds [26] [28] [32]. These chiral centers are located at the alpha-carbon of the phenoxybenzyl moiety and at two positions within the cyclopropane ring system [28]. The specific stereochemical configuration of theta-cypermethrin is defined by its (1R)-trans-(αS) arrangement, distinguishing it from other cypermethrin isomers [1] [34].
Theta-cypermethrin exists as a 1:1 reaction mixture of two enantiomers [10] [14] [22]. The enantiomeric composition consists of (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [10] [14].
The enantiomeric relationship in theta-cypermethrin is particularly significant because these mirror-image molecules exhibit different biological activities and environmental behaviors [9] [13]. Research has demonstrated that the (+)-enantiomer and (−)-enantiomer of theta-cypermethrin undergo differential degradation kinetics in biological systems, with the (+)-enantiomer degrading more rapidly than the (−)-enantiomer [13].
The three chiral centers in theta-cypermethrin are critical determinants of its stereochemical identity and biological activity [26] [28]. The first chiral center is located at the alpha-carbon of the cyano-phenoxybenzyl group, where the cyano group attachment creates asymmetry [28]. The second and third chiral centers are positioned at carbons 1 and 3 of the cyclopropane ring, where the spatial arrangement of substituents determines the cis or trans configuration [28].
The significance of these chiral centers extends beyond structural considerations to encompass biological activity and environmental fate [26] [30]. The configuration at each chiral center influences the compound's interaction with target sites and its susceptibility to enzymatic degradation [30]. The 1R configuration about the cyclopropane ring is generally associated with higher biological activity compared to the 1S configuration [28].
Alpha-cypermethrin and theta-cypermethrin represent distinct stereoisomeric forms within the cypermethrin family, each characterized by specific enantiomeric compositions [12] [15]. Alpha-cypermethrin consists of a racemic mixture of two cis-isomers, specifically the (S)-α-cyano-3-phenoxybenzyl-(1R)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano-3-phenoxybenzyl-(1S)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [12].
The fundamental structural difference between alpha-cypermethrin and theta-cypermethrin lies in the geometric configuration around the cyclopropane ring [27] [35]. While alpha-cypermethrin contains exclusively cis-isomers, theta-cypermethrin is composed entirely of trans-isomers [12] [35]. This geometric distinction significantly affects the biological activity profiles of these compounds, with alpha-cypermethrin demonstrating twice the insecticidal activity of the parent cypermethrin mixture [19].
Table 2: Structural Comparison Between Alpha-Cypermethrin and Theta-Cypermethrin
| Characteristic | Alpha-Cypermethrin | Theta-Cypermethrin |
|---|---|---|
| Geometric Configuration | Cis-isomers only | Trans-isomers only |
| Enantiomeric Composition | (1R-cis-αS) + (1S-cis-αR) | (1R-trans-αS) + (1S-trans-αR) |
| CAS Registry Number | 67375-30-8 | 71697-59-1 |
| Relative Activity | Higher than cypermethrin | Component of cypermethrin |
Beta-cypermethrin represents a more complex stereoisomeric mixture compared to theta-cypermethrin [12] [18]. Beta-cypermethrin is composed of a 2:3 mixture that includes both alpha-cypermethrin and theta-cypermethrin components [35]. This composition consists of two enantiomeric pairs in a specific ratio: the cis-isomers (alpha-cypermethrin components) and the trans-isomers (theta-cypermethrin components) [12] [18].
The relationship between theta-cypermethrin and beta-cypermethrin is that of a constituent to a mixture [18] [35]. Theta-cypermethrin exists as one of the components within the beta-cypermethrin formulation, contributing the trans-stereoisomeric portion to the overall mixture [18]. This compositional relationship affects the analytical separation and identification of these compounds in analytical procedures [27].
Zeta-cypermethrin differs significantly from theta-cypermethrin in its stereoisomeric composition and regulatory classification [12] [20]. Zeta-cypermethrin consists of a mixture of stereoisomers where the ratio of specific isomeric pairs lies within defined ranges, specifically the (S)-(1RS,3RS) isomeric pair to the (S)-(1RS,3SR) isomeric pair in ratios ranging from 45-55 to 55-45 [12].
The distinction between theta-cypermethrin and zeta-cypermethrin extends to their analytical behavior and environmental characteristics [20]. While theta-cypermethrin is characterized by its specific trans-configuration and defined enantiomeric composition, zeta-cypermethrin represents a broader mixture with variable stereoisomeric ratios [12] [20]. Research indicates that zeta-cypermethrin demonstrates different residual effects and environmental persistence compared to theta-cypermethrin [20].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for theta-cypermethrin follows systematic naming conventions that reflect its complete stereochemical identity [10] [22]. The IUPAC Preferred IUPAC Name (PIN) for theta-cypermethrin is: rac-(R)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate [10] [22].
The complete IUPAC name provides detailed stereochemical information: 1:1 reaction mixture of the two enantiomers (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate [10] [22]. This nomenclature explicitly identifies the racemic nature of the compound and the specific stereochemical configuration of each enantiomer.
Alternative systematic names include the Chemical Abstracts Service (CAS) name: (R)-cyano(3-phenoxyphenyl)methyl (1S,3R)-rel-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate [10] [24]. The "rel-" prefix in the CAS name indicates the relative stereochemical configuration of the substituents.
Table 3: Identification Numbers and Codes for Theta-Cypermethrin
| Identifier Type | Number/Code | Reference |
|---|---|---|
| Primary CAS Number | 71697-59-1 | [1] [24] |
| Alternative CAS Number | 65732-07-2 | [1] [6] |
| Deprecated CAS Number | 137432-55-4 | [1] [24] |
| PubChem CID | 91691 | [1] [23] |
| European Community Number | 265-899-6 | [1] [22] |
| UNII | 63368KV4PY | [1] |
| ChEBI ID | CHEBI:39338 | [1] |
| InChI Key | KAATUXNTWXVJKI-GGPKGHCWSA-N | [1] [22] |
The compound is also identified through various international database systems [1] [22]. The PubChem Compound Identifier (CID) 91691 provides access to comprehensive chemical information in the PubChem database [1] [23]. The European Community number 265-899-6 facilitates identification within European regulatory frameworks [1] [22].
Additional identification codes include the UNII (Unique Ingredient Identifier) 63368KV4PY, which is used by the United States Food and Drug Administration [1]. The ChEBI (Chemical Entities of Biological Interest) identifier CHEBI:39338 provides access to biological and chemical information in the ChEBI database [1].
Theta-cypermethrin (CAS Number: 71697-59-1) is a solid crystalline compound at room temperature that presents as a white to off-white crystalline powder [1] [2]. The compound is characterized by its odorless nature and is free from visible extraneous matter when produced as a technical material [2]. The molecular formula is C₂₂H₁₉Cl₂NO₃ with a molecular weight of 416.30 g/mol [3] [4] [5].
The compound exhibits typical pyrethroid characteristics in terms of its physical appearance, maintaining structural integrity under normal atmospheric conditions. The crystalline nature of theta-cypermethrin contributes to its stability and handling properties during formulation and application processes [1].
The melting point of theta-cypermethrin ranges from 81 to 87°C [6] [2] [7], indicating a relatively low melting temperature compared to other pyrethroid compounds. This temperature range is consistent across multiple analytical determinations and reflects the compound's thermal characteristics.
The boiling point of theta-cypermethrin has been calculated as 511.3 ± 50.0°C at 760 mmHg [6] [7]. However, it is important to note that the compound undergoes decomposition before reaching its theoretical boiling point, with thermal decomposition occurring above 200°C [8] [9]. This decomposition characteristic is typical of pyrethroid compounds and has implications for formulation and application processes.
The flash point of theta-cypermethrin is 263.0 ± 30.1°C [6] [7], indicating low flammability under normal conditions. This relatively high flash point contributes to the compound's safety profile during handling and storage operations.
Thermal stability studies have demonstrated that theta-cypermethrin is thermally unstable in aqueous conditions, where hydrolysis is accelerated by heat [8]. Research has shown that when heated in water at 100°C for 10 minutes, only 66% of the compound remains, decreasing to 27% after one hour [8]. This thermal instability in aqueous environments has significant implications for food processing and environmental fate studies.
Theta-cypermethrin exhibits extremely low water solubility, with a measured value of 0.11 mg/L at 25°C [6] [7] [10]. This low aqueous solubility is characteristic of pyrethroid insecticides and contributes to their environmental behavior and bioaccumulation potential.
In contrast, theta-cypermethrin demonstrates high solubility in organic solvents. The compound is highly soluble in polar organic solvents such as methanol (>25 g/L), acetone (>250 g/L), and acetonitrile (200-500 g/L) [11] [12]. It also shows excellent solubility in non-polar solvents including toluene (>250 g/L), dichloromethane (>250 g/L), and ethyl acetate (>250 g/L) [11]. The solubility in n-hexane is moderate at 6.5 g/L [11].
The octanol-water partition coefficient (log P) of theta-cypermethrin is 6.27 [6] [13], indicating high lipophilicity. This high log P value suggests strong partitioning into lipid phases and potential for bioaccumulation in biological systems.
Theta-cypermethrin can be characterized using various spectroscopic techniques. The compound shows characteristic absorption properties that allow for analytical determination using ultraviolet-visible (UV-Vis) spectroscopy [14]. High-performance liquid chromatography (HPLC) with UV detection has been successfully employed for quantitative analysis of theta-cypermethrin in various matrices [14].
Infrared (IR) spectroscopy has been used to confirm the identity of theta-cypermethrin and its structural characteristics [14]. The IR spectrum provides information about functional groups present in the molecule, including the cyano group, phenoxy group, and cyclopropane ring system.
Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, has been utilized for structural confirmation and purity assessment of theta-cypermethrin [14]. Mass spectrometry (MS) techniques, particularly gas chromatography-mass spectrometry (GC-MS), provide molecular weight confirmation and fragmentation patterns for identification purposes [14].
The refractive index of theta-cypermethrin is 1.622 [6] [7], which is useful for optical identification and purity assessment. This property, combined with other physical constants, aids in the characterization and quality control of the compound.
The stability of theta-cypermethrin is significantly influenced by environmental conditions, particularly pH and exposure to light. Under acidic conditions (pH 3), the compound demonstrates good stability, with acidic conditions favoring chiral configuration stability [15] [16]. At neutral pH (pH 7), theta-cypermethrin maintains stability with a hydrolysis half-life (DT₅₀) of 101 days [17].
However, stability decreases under alkaline conditions. At pH 9, the compound shows moderate stability with a DT₅₀ of 7 days [17], while under strongly alkaline conditions (pH 12-13), rapid hydrolysis occurs [18]. This pH-dependent stability has important implications for environmental fate and application conditions.
Photostability studies reveal that theta-cypermethrin is susceptible to photodegradation. Under sunlight exposure in aqueous systems, the compound shows photodegradation half-lives ranging from 2.6 to 3.6 days [18]. This photolability contributes to the compound's environmental fate and limits its persistence in surface waters.
The compound demonstrates good stability under normal storage conditions, with a shelf life of two years when stored at 0-6°C [10]. Under practical field conditions, theta-cypermethrin has shown stability to air and light exposure, making it suitable for various application scenarios [18].
Vapor pressure measurements indicate that theta-cypermethrin has a low vapor pressure of 1.8 × 10⁻⁷ Pa at 20°C [6] [10], suggesting minimal volatilization under normal environmental conditions. This low volatility contributes to the compound's persistence on treated surfaces and reduces atmospheric transport potential.